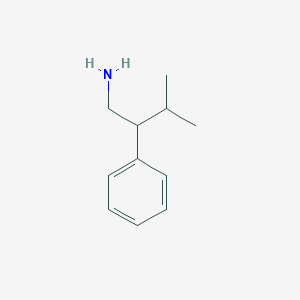

3-Methyl-2-phenylbutan-1-amine

Descripción

Historical Context and Evolution of Research on Branched Phenylalkylamines

Research into phenylalkylamines has a rich history, driven primarily by the search for new therapeutic agents. In the mid-20th century, investigations into this class of compounds led to the discovery of various drugs, including calcium channel blockers like verapamil, which have a phenylalkylamine core structure. kahaku.go.jpnih.govresearchgate.net These early discoveries established the importance of the phenylalkylamine scaffold in medicinal chemistry.

The evolution of synthetic organic chemistry enabled more complex structural modifications, leading to the exploration of branched phenylalkylamines. Researchers began to investigate how substitutions on the alkyl chain and the phenyl ring influenced the biological activity of these compounds. nih.gov Early work in the 1930s on the N-alkylation of phenethylamine (B48288) derivatives provided a foundation for later, more sophisticated synthetic methods. By the 1980s, techniques such as catalytic hydrogenation and the use of reagents like sodium cyanoborohydride allowed for the efficient production of these more complex amines. A significant advancement in the late 1990s was the development of methods for the stereoselective synthesis of enantiomerically pure branched phenylalkylamines, highlighting their growing importance and the increasing sophistication of synthetic strategies. This historical progression from simple phenylalkylamines to complex, stereochemically defined structures like 3-Methyl-2-phenylbutan-1-amine reflects the broader trends in organic and medicinal chemistry toward greater structural complexity and control.

Significance of Chiral Amines in Modern Organic and Medicinal Chemistry

Chiral amines are indispensable in modern chemical research and industry. sigmaaldrich.comsigmaaldrich.com Their significance stems from the principle of chirality in biological systems, where molecules in living organisms are themselves chiral. openaccessgovernment.org This means that the different enantiomers (non-superimposable mirror images) of a chiral drug can interact differently with biological targets like enzymes and receptors. openaccessgovernment.orgmdpi.com One enantiomer may produce a desired therapeutic effect, while the other might be inactive or, in some cases, cause harmful side effects. openaccessgovernment.org The historical case of thalidomide (B1683933) serves as a stark reminder of this, where one enantiomer was effective against morning sickness, and the other was teratogenic. openaccessgovernment.org

Consequently, the ability to produce single, pure enantiomers of drug candidates is of paramount importance in pharmaceutical development. openaccessgovernment.org Approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, making them one of the most crucial intermediates for producing active pharmaceutical ingredients, fine chemicals, and agrochemicals. openaccessgovernment.orgnih.govd-nb.info

Beyond their role as bioactive molecules, chiral amines are versatile tools in asymmetric synthesis. sigmaaldrich.com They are widely used as:

Chiral Building Blocks: Incorporated directly into the synthesis of more complex chiral molecules. nih.govsigmaaldrich.comresearchgate.net

Resolving Agents: Used to separate racemic mixtures of chiral acids by forming diastereomeric salts that can be separated physically. sigmaaldrich.comsigmaaldrich.com

Chiral Auxiliaries: Temporarily attached to a substrate to direct a stereoselective reaction, after which they are removed. sigmaaldrich.com

Chiral Catalysts and Ligands: Used in small amounts to catalyze enantioselective reactions, such as asymmetric hydrogenation. sigmaaldrich.comnih.gov

The development of efficient methods for synthesizing chiral amines, including asymmetric reductive amination and transition-metal-catalyzed hydrogenation, remains an active and vital area of research. nih.govd-nb.inforesearchgate.net

Overview of Key Research Areas and Applications of this compound

This compound, particularly its enantiomerically pure forms, serves as a valuable compound in specific areas of chemical research and application. Its primary significance lies in its utility as a chiral building block and resolving agent in asymmetric synthesis.

Key Research Applications:

Intermediate in Pharmaceutical Synthesis: The (S)-enantiomer of this compound is documented as a key intermediate in the synthesis of optically active Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). chemicalbook.com Using the enantiomerically pure amine ensures the synthesis of the desired enantiomer of the final drug product, which can lead to enhanced therapeutic efficacy.

Chiral Resolving Agent: Due to its chiral nature, this compound is employed as a resolving agent. It is particularly effective for the resolution of racemic carboxylic acids, where it forms diastereomeric salts that can be separated to isolate the desired optically active acid.

Asymmetric Synthesis: The synthesis of this compound itself is a topic of research, often involving stereoselective methods like the asymmetric hydrogenation of a suitable imine precursor using chiral catalysts.

Research Chemical Probe: The compound's specific structure allows it to be used in research to probe biological systems. It can be utilized in Structure-Activity Relationship (SAR) studies, where systematic structural modifications help in understanding how the molecule interacts with biological targets, aiding in the design of new and more effective drug molecules.

The physical and chemical properties of this compound are fundamental to its handling and application in a laboratory setting. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇N | ontosight.aiscbt.com |

| Molecular Weight | 163.26 g/mol | scbt.com |

| CAS Number (Racemate) | 196106-01-1 | scbt.comnih.gov |

| CAS Number ((S)-enantiomer) | 106498-32-2 | chemicalbook.com |

| Appearance | Clear colourless to pale yellow oil | |

| Boiling Point | 236.3 ± 9.0 °C (at 760 mmHg) | |

| IUPAC Name | This compound | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-2-phenylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMAQVANUGNDOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196106-01-1 | |

| Record name | 3-methyl-2-phenylbutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Routes and Methodologies for 3 Methyl 2 Phenylbutan 1 Amine

Asymmetric Synthesis Strategies for Enantiopure 3-Methyl-2-phenylbutan-1-amine

Asymmetric synthesis provides a direct pathway to the desired enantiomer, often minimizing the loss of material associated with resolving racemic mixtures. These strategies rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Chiral catalysis is a powerful tool for creating stereogenic centers with high efficiency and enantioselectivity. Transition metal complexes featuring chiral ligands are frequently employed to catalyze reactions that generate the desired enantiopure amine from a prochiral precursor.

One of the most efficient and widely used industrial methods for synthesizing chiral amines is the asymmetric hydrogenation of prochiral C=N double bonds in precursors such as imines or enamines. ub.edu This process involves the addition of hydrogen across the double bond, guided by a chiral catalyst, to selectively form one of the two possible enantiomers. For the synthesis of this compound, a suitable precursor like 3-methyl-2-phenylbut-1-en-1-amine or the corresponding N-protected imine would be subjected to hydrogenation. The catalyst, typically a chiral complex of a transition metal, coordinates to the substrate in a way that sterically favors the delivery of hydrogen to one face of the double bond, resulting in a high enantiomeric excess (ee) of the desired product.

Chiral complexes of rhodium (Rh) and ruthenium (Ru) are preeminent catalysts for the asymmetric hydrogenation of various unsaturated compounds, including the precursors to chiral amines. researchgate.netresearchgate.net These metals, when coordinated with sophisticated chiral phosphine ligands (such as BINAP, SegPhos, or PhTRAP), form highly effective and selective catalysts. researchgate.netdicp.ac.cn The electronic and steric properties of the chiral ligand create a well-defined chiral pocket around the metal center, which is crucial for differentiating between the two faces of the prochiral substrate. Ruthenium-based catalysts, for instance, have been successfully used in the asymmetric hydrogenation of substituted imines to produce chiral primary amines. researchgate.net The choice of metal, ligand, and reaction conditions is critical for achieving high conversion and enantioselectivity.

| Catalyst Type | Ligand Example | Substrate Type | Achieved Enantioselectivity (ee) |

| Ruthenium (Ru) | (R,R)-(S,S)-PhTRAP | Substituted Imines | Up to 57% |

| Palladium (Pd) | (S)-SegPhos | N-diphenylphosphinyl ketimines | 87-99% |

| Palladium (Pd) | (S)-SynPhos | N-tosylimines | 88-97% |

Note: The data for Palladium (Pd) catalysts is included to illustrate the high enantioselectivities achievable in asymmetric hydrogenation of imines with related transition metal catalysts. dicp.ac.cn

Diastereoselective synthesis offers an alternative to direct enantioselective catalysis. This approach involves coupling the substrate to a chiral auxiliary, performing a stereoselective reaction to create the new chiral center, and then removing the auxiliary. The existing stereocenter on the auxiliary directs the formation of the new stereocenter, leading to a diastereomeric product that can often be easily purified.

One reported synthetic route to access enantiopure (R)- and (S)-3-methyl-2-phenylbutylamine utilizes a Johnson–Claisen rearrangement of an enantiopure allylic alcohol as the key stereochemistry-defining step. researchgate.net In this pathway, the chirality of the starting alcohol dictates the configuration of the newly formed benzylic stereogenic carbon, demonstrating a powerful method for controlling the absolute stereochemistry of the final amine product.

The success of an asymmetric synthesis is highly dependent on the precise control of reaction conditions. Parameters such as temperature, pressure (especially in hydrogenation reactions), and the choice of solvent can have a profound impact on reaction rate, yield, and, most importantly, enantioselectivity. ub.edu

For asymmetric hydrogenations, higher hydrogen pressures generally increase the reaction rate but can sometimes have a negative effect on enantioselectivity. Temperature is another critical variable; while higher temperatures increase the reaction rate, they can also decrease the energy difference between the diastereomeric transition states, leading to lower enantiomeric excess. ub.edu Solvents can influence catalyst solubility, stability, and the conformation of the catalyst-substrate complex. For example, polar or coordinating solvents might compete with the substrate for binding to the catalyst, affecting its activity and selectivity. Therefore, careful screening and optimization of these parameters are essential to maximize both chemical yield and optical purity. researchgate.net

A study on the iridium-catalyzed asymmetric hydrogenation of related 2,3-diarylallyl amines demonstrated that an increase in temperature from ambient to 40°C led to a minimal decrease in enantioselectivity (from 99% to 98% ee) but significantly raised the turnover frequency (TOF) from 82 h⁻¹ to over 124 h⁻¹. ub.edu Reducing the catalyst loading was also possible without compromising conversion or enantioselectivity, highlighting the importance of systematic optimization. ub.edu

| Parameter | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 |

| Temperature | Ambient | 99% ee | 40°C | 98% ee |

| Catalyst Loading | 1 mol% | Full Conversion, 99% ee | 0.2 mol% | Full Conversion, 99% ee |

Data derived from a representative asymmetric hydrogenation of a 2,3-diarylallyl amine, illustrating the effects of condition optimization. ub.edu

Chiral Catalysis in Enantioselective Preparations

Resolution of Racemic this compound Mixtures

When a direct asymmetric synthesis is not feasible or economical, the resolution of a racemic mixture is a common and effective strategy for obtaining a single enantiomer. This method involves separating the two enantiomers of the target compound.

The most prevalent method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid. wikipedia.org The reaction produces a pair of diastereomeric salts ((R)-amine-(S)-acid and (S)-amine-(S)-acid), which, unlike enantiomers, have different physical properties, most notably different solubilities. pharmtech.com This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first, allowing it to be isolated by filtration. Once the pure diastereomeric salt is obtained, the chiral resolving agent is removed, typically by treatment with a base, to liberate the desired pure enantiomer of the amine.

A specific patented process for the optical resolution of 3-methyl-2-phenylbutylamine employs (S)-2-(4-isobutylphenyl)propionic acid as the chiral resolving agent. google.com The method involves the selective precipitation of the diastereomer salt formed between (S)-3-methyl-2-phenylbutylamine and the (S)-acid. This process is reported to be highly efficient, yielding the (S)-amine with very high optical purity, typically 95% ee or higher, and often exceeding 98% ee. google.com The resolving agent can then be recovered and reused, making the process more economical. google.com

Enantioselective Separation Techniques for this compound

(S)-3-Methyl-2-phenylbutan-1-amine is a highly effective chiral resolving agent for a variety of racemic carboxylic acids, a testament to the principles of diastereomeric salt formation. Its utility is particularly notable in the production of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutically important intermediates researchgate.net. The separation is achieved by forming diastereomeric salts, which are then separated by crystallization, yielding the desired enantiomer of the carboxylic acid with high optical purity.

The effectiveness of (S)-3-methyl-2-phenylbutan-1-amine as a resolving agent is demonstrated in the resolution of several key pharmaceutical compounds. For instance, it has been successfully employed to resolve racemic ibuprofen (B1674241), ketoprofen, and naproxen, yielding the corresponding (S)-enantiomers, which are the more pharmacologically active forms researchgate.net.

| Racemic Carboxylic Acid | Resolving Agent | Yield of (S)-Enantiomer (%) | Enantiomeric Excess (ee) of (S)-Enantiomer (%) |

|---|---|---|---|

| Ibuprofen | (S)-3-Methyl-2-phenylbutan-1-amine | 39.8 | 98.7 |

| Ketoprofen | (S)-3-Methyl-2-phenylbutan-1-amine | 36.7 | 99.4 |

| Naproxen | (S)-3-Methyl-2-phenylbutan-1-amine | 35.1 | 99.2 |

| 2-Hydroxy-4-phenylbutanoic acid | (S)-3-Methyl-2-phenylbutan-1-amine | 34.4 | >99 |

| 2-Benzylsuccinic acid | (S)-3-Methyl-2-phenylbutan-1-amine | 32.2 | >99 |

This table presents data on the optical resolution of various racemic carboxylic acids using (S)-3-methyl-2-phenylbutan-1-amine as the resolving agent, highlighting the yield and enantiomeric excess of the resulting (S)-enantiomer. researchgate.net

Novel Synthetic Approaches and Methodological Advancements

Beyond classical resolution, modern synthetic chemistry offers several sophisticated routes to enantiomerically pure this compound. These methods focus on asymmetric synthesis, which aims to create the desired stereoisomer directly, thus avoiding the loss of 50% of the material inherent in resolution processes.

One notable approach is the Johnson-Claisen rearrangement , a powerful tool for the stereoselective formation of carbon-carbon bonds. The enantioselective synthesis of both (R)- and (S)-3-methyl-2-phenylbutylamine has been achieved using this rearrangement of enantiopure allylic alcohols in triethylorthopropionate. This method establishes the benzylic stereogenic carbon atom with a high degree of stereocontrol.

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral amines. Enzymes such as transaminases (TAs) and imine reductases (IREDs) are increasingly utilized. Transaminases can catalyze the asymmetric amination of a prochiral ketone precursor to this compound with high enantioselectivity. Similarly, imine reductases can enantioselectively reduce a corresponding imine to the desired chiral amine. These enzymatic methods offer the advantages of mild reaction conditions, high selectivity, and reduced environmental impact mdpi.comdntb.gov.ua.

The use of chiral auxiliaries is another well-established strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of a compound like this compound, a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, could be used to direct the diastereoselective alkylation of a suitable precursor nih.govwikipedia.orgharvard.eduresearchgate.net. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. This methodology provides a reliable and predictable way to control stereochemistry.

| Synthetic Approach | Key Features | Potential Advantages |

|---|---|---|

| Johnson-Claisen Rearrangement | Stereoselective C-C bond formation from enantiopure allylic alcohols. | High stereocontrol in establishing the benzylic stereocenter. |

| Biocatalysis (Transaminases/Imine Reductases) | Enzymatic conversion of prochiral ketones or imines. | High enantioselectivity, mild reaction conditions, environmentally friendly. |

| Chiral Auxiliaries (e.g., Pseudoephedrine, Evans auxiliaries) | Temporary incorporation of a chiral moiety to direct a stereoselective reaction. | Predictable stereochemical outcome, recyclable auxiliary. |

This table summarizes novel synthetic approaches for this compound, outlining their key features and potential advantages.

In Depth Stereochemical Characterization and Analysis of 3 Methyl 2 Phenylbutan 1 Amine

Elucidation of Chiral Center Configurations

3-Methyl-2-phenylbutan-1-amine possesses two chiral centers, at the C2 and C3 positions of the butane (B89635) backbone. The presence of two distinct stereocenters means that a total of four stereoisomers can exist: two pairs of enantiomers.

The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

At the C2 position: The substituents are a phenyl group, an aminomethyl group (-CH2NH2), an isopropyl group, and a hydrogen atom.

At the C3 position: The substituents are a methyl group, the rest of the molecule attached at this carbon, a hydrogen atom, and another methyl group from the isopropyl structure.

Based on the possible "R" (rectus) or "S" (sinister) configuration at each center, the four stereoisomers are (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other, while the (2R, 3S) and (2S, 3R) isomers form another enantiomeric pair. The relationship between any other pairing (e.g., (2R, 3R) and (2R, 3S)) is diastereomeric. The IUPAC name for the commonly utilized isomer is (2S)-3-methyl-2-phenylbutan-1-amine. nih.gov Spectroscopic techniques such as 1H and 13C NMR, in conjunction with chiral derivatizing agents, can be used to confirm the configuration of the phenyl and methyl substituents.

| Configuration at C2 | Configuration at C3 | Full Designation | Stereochemical Relationship |

|---|---|---|---|

| R | R | (2R, 3R)-3-methyl-2-phenylbutan-1-amine | Enantiomers |

| S | S | (2S, 3S)-3-methyl-2-phenylbutan-1-amine | |

| R | S | (2R, 3S)-3-methyl-2-phenylbutan-1-amine | Enantiomers |

| S | R | (2S, 3R)-3-methyl-2-phenylbutan-1-amine |

Determination of Enantiomeric Excess and Purity in this compound

The enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in a mixture compared to the other. Accurate determination of ee is critical for applications in asymmetric synthesis and resolution. Several analytical methods are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers. The sample is passed through a column containing a chiral stationary phase (CSP). Because the enantiomers interact differently with the CSP, they elute at different times, allowing for their quantification. For this compound, columns such as Chiralpak AD-H have been noted for this purpose.

Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a capillary column with a chiral stationary phase to separate volatile enantiomers. The enantiomeric excess can be determined by integrating the peak areas of the separated components. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra, they can be distinguished by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA). scispace.com These agents, such as Mosher's acid or novel inorganic phosphazane reagents, react with the amine to form diastereomeric amides or salts. cam.ac.uk These diastereomers have distinct NMR signals (e.g., in 1H, 19F, or 31P NMR), and the ratio of their integration values corresponds directly to the enantiomeric ratio of the original amine. scispace.comcam.ac.uk

Polarimetry: This classical technique measures the rotation of plane-polarized light by a solution of the chiral compound. While useful for confirming the presence of a single, pure enantiomer, it is less accurate for determining the precise ee of mixtures compared to chromatographic and NMR methods.

| Technique | Principle | Application Notes for this compound |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Effective for quantitative analysis; specific columns like Chiralpak AD-H are suitable. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. google.com | Applicable for volatile derivatives of the amine. |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers, which are distinguishable by NMR spectroscopy. scispace.comcam.ac.uk | Allows for precise determination of ee by integrating distinct signals from the resulting diastereomers. cam.ac.uk |

Conformational Analysis and Isomerism Studies of this compound

Conformational isomerism refers to the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from rotation around the C2-C3 bond, which connects the carbon bearing the phenyl group to the carbon with the methyl group.

The relative orientation of the bulky substituents—the phenyl group at C2 and the isopropyl group at C3—plays a crucial role in determining the stability of different conformers. Staggered conformations, where the substituents are maximally separated, are energetically favored over eclipsed conformations. Among the staggered conformations, the anti-periplanar arrangement, where the largest groups (phenyl and isopropyl) are 180° apart, is generally the most stable due to minimized steric hindrance. The gauche conformations, where these groups are 60° apart, are typically higher in energy. The presence of the aminomethyl group (-CH2NH2) further influences the conformational landscape through potential intramolecular hydrogen bonding and steric interactions.

| Conformation | Dihedral Angle (Phenyl-C2-C3-Isopropyl) | Relative Energy (Qualitative) | Key Steric Interaction |

|---|---|---|---|

| Anti | ~180° | Lowest | Minimal interaction between large groups. |

| Gauche | ~60° | Higher | Interaction between phenyl and isopropyl groups. |

| Eclipsed | ~0°, 120° | Highest | Maximal steric repulsion between substituents. |

Influence of Stereochemistry on Molecular Recognition and Interactions

The specific three-dimensional structure of each stereoisomer of this compound is critical to its function in molecular recognition, most notably in its role as a chiral resolving agent. Enantiomerically pure amines are used to separate racemic mixtures of chiral carboxylic acids. researchgate.net

The mechanism of resolution involves an acid-base reaction between the chiral amine (a base) and the racemic carboxylic acid. This reaction forms a pair of diastereomeric salts.

(R/S)-Acid + (S)-Amine → [(R)-Acid·(S)-Amine] + [(S)-Acid·(S)-Amine]

Because the resulting salts are diastereomers, they have different physical properties, including crystal lattice energies and solubilities in various solvents. google.com This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will typically crystallize preferentially from the solution, while the other remains dissolved. google.com After separation by filtration, the pure enantiomer of the carboxylic acid can be recovered by treating the salt with a strong acid.

The (S)-enantiomer of this compound has proven to be highly effective in resolving a variety of important carboxylic acids, including non-steroidal anti-inflammatory drugs (NSAIDs) and key pharmaceutical intermediates. researchgate.net In one study, it achieved a 98% enantiomeric excess in resolving a specific propionic acid derivative, outperforming the more common (R)-1-Phenylethylamine.

| Racemic Carboxylic Acid Resolved | Resulting Enantiomer | Enantiomeric Excess (ee) Achieved | Yield |

|---|---|---|---|

| Ibuprofen (B1674241) | (S)-Ibuprofen | 98.7% | 39.8% researchgate.net |

| Ketoprofen | (S)-Ketoprofen | 99.4% | 36.7% researchgate.net |

| Naproxen | (S)-Naproxen | 99.2% | 35.1% researchgate.net |

| 2-Hydroxy-4-phenylbutanoic acid (HPBA) | (R)-HPBA | 99% | 34.4% researchgate.net |

| 2-Benzylsuccinic acid (BSA) | (S)-BSA | 99% | 32.2% researchgate.net |

Mechanistic Investigations of Reactions Involving 3 Methyl 2 Phenylbutan 1 Amine

Exploration of Reaction Mechanisms in Amine Derivatizations

The primary amine functionality of 3-Methyl-2-phenylbutan-1-amine is a key site for a variety of derivatization reactions. One of the most significant of these is its participation in multicomponent reactions, such as the Ugi reaction. The generally accepted mechanism of the Ugi four-component condensation (U-4CC) provides a framework for understanding the role of this compound.

The reaction is initiated by the condensation of the amine with an aldehyde or ketone to form an imine. This step is followed by the nucleophilic addition of an isocyanide and a carboxylic acid. The sequence culminates in a Mumm rearrangement to yield a stable α-acylamino amide.

A plausible mechanistic pathway for the Ugi reaction involving this compound is as follows:

Imine Formation: this compound reacts with an aldehyde to form a Schiff base (imine).

Protonation: The carboxylic acid protonates the imine, forming an iminium ion, which is a more reactive electrophile.

Nucleophilic Attack by Isocyanide: The isocyanide adds to the iminium ion to form a nitrilium ion intermediate.

Second Nucleophilic Addition: The carboxylate anion then adds to the nitrilium ion.

Mumm Rearrangement: An intramolecular acyl transfer from the oxygen to the nitrogen atom occurs, leading to the final stable bis-amide product.

While this general mechanism is widely accepted, the specific kinetics and transition state energies for the reaction with this compound would be influenced by the steric bulk of the isopropyl and phenyl groups. These substituents can affect the rate of imine formation and the approach of the other reactants.

Understanding Chiral Induction and Selectivity in this compound Transformations

The inherent chirality of this compound, owing to the stereocenter at the C2 position, makes it a candidate for use as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.

In hypothetical applications, such as asymmetric aldol (B89426) reactions, this compound could be converted into a chiral amide or oxazolidinone. The stereochemical course of the reaction would then be directed by the chiral center of the auxiliary. The mechanism of stereochemical control in such reactions often involves the formation of a rigid, chelated transition state.

For instance, in an asymmetric aldol reaction using an N-acyl derivative of this compound, the formation of a specific enolate geometry (Z or E) would be crucial. The chiral auxiliary would then direct the approach of the aldehyde from one of the two diastereotopic faces of the enolate. This facial selectivity is typically governed by steric hindrance, where the incoming electrophile approaches from the less hindered side. The bulky isopropyl and phenyl groups of the this compound moiety would play a significant role in creating a sterically biased environment.

The diastereoselectivity of such transformations can be quantified by the diastereomeric excess (d.e.), and detailed mechanistic studies would involve the analysis of transition state models, such as the Zimmerman-Traxler model for aldol reactions, to predict and explain the observed stereochemical outcomes.

Reactivity Profiles and Pathway Elucidation

The reactivity of this compound is primarily dictated by the nucleophilicity of the nitrogen atom and the nature of the substituents on the carbon framework. The amine can react with a variety of electrophiles, and the specific pathways of these reactions are of fundamental interest.

Reaction with Electrophiles: The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile. It can participate in nucleophilic substitution and addition reactions. For example, in a Michael addition, the amine can add to an α,β-unsaturated carbonyl compound. The mechanism involves the nucleophilic attack of the amine on the β-carbon of the Michael acceptor, leading to the formation of a new carbon-nitrogen bond.

Influence of Substituents: The isopropyl and phenyl groups can influence the reactivity of the amine through both steric and electronic effects. Sterically, these bulky groups can hinder the approach of electrophiles to the nitrogen atom, potentially slowing down reaction rates compared to less substituted amines. Electronically, the phenyl group can withdraw some electron density through inductive effects, which might slightly modulate the nucleophilicity of the amine.

Elucidation of reaction pathways often involves a combination of experimental techniques and computational studies. Experimental approaches include kinetic studies to determine reaction orders and rate constants, as well as the isolation and characterization of reaction intermediates. Spectroscopic methods, such as NMR and mass spectrometry, are invaluable for identifying transient species and final products.

Computational chemistry, using methods like Density Functional Theory (DFT), can provide detailed insights into reaction mechanisms. These studies can map out the potential energy surface of a reaction, identify the structures of transition states, and calculate activation energies, thereby offering a theoretical basis for the observed reactivity and selectivity.

Below is a table summarizing the expected reactivity of this compound with different classes of electrophiles.

| Electrophile Class | Expected Reaction Type | Mechanistic Notes |

| Aldehydes/Ketones | Imine Formation | Reversible condensation reaction, often acid or base-catalyzed. |

| Acyl Halides/Anhydrides | Acylation | Nucleophilic acyl substitution to form amides. |

| Alkyl Halides | Alkylation | Nucleophilic substitution (SN2), potential for over-alkylation. |

| α,β-Unsaturated Carbonyls | Michael Addition | Conjugate addition of the amine to the double bond. |

Further research, including detailed kinetic and computational studies, would be necessary to fully elucidate the intricate mechanistic details of reactions involving this compound.

Advanced Spectroscopic and Analytical Characterization of 3 Methyl 2 Phenylbutan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary techniques for the structural verification of 3-Methyl-2-phenylbutan-1-amine. The spectra provide characteristic signals corresponding to each unique hydrogen and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic regions. The five protons of the phenyl group would typically appear as a complex multiplet in the range of 7.10-7.40 ppm. The isopropyl group would give rise to two doublets for the diastereotopic methyl protons and a multiplet for the single methine proton. The protons on the main chain (CH-Ph, CH₂-NH₂, and the adjacent CH) will exhibit complex splitting patterns due to coupling with neighboring protons.

¹³C NMR: The carbon spectrum provides information on the number of unique carbon environments. libretexts.org The phenyl group carbons are expected to resonate between 125 and 150 ppm. The aliphatic carbons, including the two methyls of the isopropyl group, the isopropyl methine, the carbon bearing the phenyl group, and the aminomethyl carbon (CH₂-N), will appear in the upfield region of the spectrum. The carbon attached to the electronegative nitrogen atom is expected to have a chemical shift in the range of 37-45 ppm. libretexts.org

Predicted NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| -C₆H₅ (Aromatic) | ~7.10 - 7.40 (m) | ~125 - 150 |

| -CH(Ph)- | Multiplet | ~50 - 60 |

| -CH₂-NH₂ | Multiplet | ~45 - 55 |

| -NH₂ | Broad Singlet | - |

| -CH(CH₃)₂ | Multiplet | ~30 - 40 |

| -CH(CH₃)₂ | Two Doublets | ~15 - 25 |

Given that this compound possesses two chiral centers, it can exist as four possible stereoisomers. Advanced 2D NMR techniques are crucial for assigning the relative and absolute stereochemistry.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can establish the relative stereochemistry by identifying protons that are close in space. For a specific diastereomer, NOE correlations would be observed between specific protons, for instance, between the proton on the phenyl-bearing carbon and the methine proton of the isopropyl group, which would help define their relative orientation. ipb.pt

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, confirming the connectivity of the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the carbon atom to which it is directly attached, allowing for unambiguous assignment of the aliphatic signals. ipb.pt

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. The primary amine (-NH₂) group is identified by a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is also expected around 1590-1650 cm⁻¹. Aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹, while aromatic C-H stretching occurs just above 3000 cm⁻¹. Aromatic C=C stretching bands are visible in the 1450-1600 cm⁻¹ region. A vapor phase IR spectrum for the (S)-enantiomer is available in spectral databases. nih.gov

Raman Spectroscopy: Raman analysis provides complementary information to IR spectroscopy. The symmetric vibrations of the phenyl ring are typically strong in the Raman spectrum, which can be useful for structural confirmation.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2970 |

| N-H Bend (Amine) | 1590 - 1650 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1000 - 1250 |

Mass Spectrometry (MS) and Related Techniques (e.g., Predicted Collision Cross Section values)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition and to deduce structural information from fragmentation patterns. The molecular weight of this compound is 163.26 g/mol . nih.gov

Under electron ionization (EI-MS), the molecule is expected to show a molecular ion peak at m/z 163. Key fragmentation pathways would likely include benzylic cleavage to form a stable fragment at m/z 91 (tropylium ion) and cleavage adjacent to the amine group to yield a fragment at m/z 30 ([CH₂NH₂]⁺).

Collision Cross Section (CCS): Ion mobility-mass spectrometry allows for the determination of the collision cross section (CCS), which is a measure of the ion's size and shape in the gas phase. semanticscholar.org Predicted CCS values for various adducts of this compound have been calculated and provide an additional parameter for its identification. uni.lu

Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 164.14338 | 138.8 |

| [M+Na]⁺ | 186.12532 | 144.0 |

| [M+K]⁺ | 202.09926 | 142.2 |

| [M+NH₄]⁺ | 181.16992 | 158.9 |

| [M-H]⁻ | 162.12882 | 141.6 |

Data sourced from PubChem. uni.lu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. scispace.com

While a specific crystal structure for this compound is not publicly documented, the methodology would involve growing a high-quality single crystal of the compound or a suitable salt, such as the hydrochloride. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a 3D model of the molecule. This analysis would unambiguously confirm its constitution and stereochemistry in the solid state. scielo.org.za

Chromatographic Methods for Purity and Enantiomeric Separations (e.g., Chiral HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC): As a chiral compound, the separation of its enantiomers is a critical analytical task. mdpi.com This is most effectively achieved using HPLC with a chiral stationary phase (CSP). asianpubs.orgcsfarmacie.cz Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives coated on a silica (B1680970) support, are widely used for the resolution of chiral amines. yakhak.org A typical method would employ a normal-phase mobile system, such as a mixture of hexane (B92381) and isopropyl alcohol, with UV detection. asianpubs.org The performance of the separation is evaluated by the separation factor (α) and the resolution (Rs), which quantify the degree of separation between the two enantiomer peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. rsc.org A reversed-phase LC method, often using a C18 column with a water/acetonitrile or water/methanol gradient, can be used to assess the purity of the compound and identify any impurities. The mass spectrometer provides molecular weight information for the main peak and any co-eluting substances. clinicaterapeutica.it

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a form of liquid chromatography that utilizes smaller stationary phase particles (<2 µm), enabling higher resolution, greater sensitivity, and significantly faster analysis times compared to conventional HPLC. unife.it This makes it a valuable tool for high-throughput purity analysis and quality control applications involving this compound.

Computational Chemistry and Molecular Modeling of 3 Methyl 2 Phenylbutan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties and inherent reactivity of 3-Methyl-2-phenylbutan-1-amine. These methods, grounded in the principles of quantum mechanics, provide a detailed description of electron distribution and its influence on molecular behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com By focusing on the electron density, DFT can accurately predict various molecular properties and is a valuable tool in understanding the reactivity and stability of compounds like this compound. mdpi.com

DFT calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties such as ionization potential and electron affinity. For this compound, DFT would allow for the mapping of the molecular electrostatic potential (MEP). The MEP illustrates the charge distribution across the molecule, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. Typically, in such amines, the nitrogen atom represents a region of high electron density.

Furthermore, Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key application of DFT. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Computational tools allow for the prediction of a wide array of molecular descriptors that are essential for understanding the physicochemical properties of this compound. These descriptors can be calculated using various software and are often based on the compound's structure. nih.gov

Key predicted molecular descriptors for this compound include:

| Descriptor | Value | Source |

| Molecular Weight | 163.26 g/mol | PubChem |

| XLogP3 | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 163.136100 g/mol | PubChem |

| Monoisotopic Mass | 163.136100 g/mol | PubChem |

| Topological Polar Surface Area | 26 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Complexity | 114 | PubChem |

These descriptors are invaluable in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which aim to correlate a molecule's structure with its biological activity or physical properties.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of flexible molecules like this compound. ulisboa.pt

Molecular mechanics employs classical physics to model the potential energy surface of a molecule. By treating atoms as balls and bonds as springs, MM methods can rapidly calculate the energies of different conformations. This allows for a systematic search of the conformational space to identify low-energy, stable conformers. For this compound, this would involve exploring the rotation around the single bonds, particularly the bond connecting the phenyl group and the chiral center, as well as the bond between the chiral center and the isopropyl group.

Molecular dynamics simulations build upon molecular mechanics by introducing the element of time, simulating the movement of atoms and molecules over a specific period. ulisboa.pt An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces on each atom at discrete time steps. This provides a dynamic picture of the molecule's conformational flexibility and its interactions with its surroundings. Such simulations can reveal the preferred conformations in different environments and the energy barriers between them.

In Silico Studies of Stereoselective Interactions and Catalysis

The chiral nature of this compound makes it a candidate for stereoselective interactions, which can be investigated using in silico methods. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

For instance, docking studies could be performed to understand how the (R) and (S) enantiomers of this compound interact differently with a chiral stationary phase in chromatography or with the active site of a chiral catalyst. These studies would involve building a detailed 3D model of the receptor or catalyst active site and then computationally "docking" the different enantiomers into this site. The binding energies and intermolecular interactions (such as hydrogen bonds, van der Waals forces, and electrostatic interactions) for each enantiomer can then be calculated and compared to predict stereoselectivity.

In the context of catalysis, computational methods can be used to model the transition states of reactions involving this compound as a chiral ligand or catalyst. By calculating the activation energies for the formation of different stereoisomeric products, these in silico studies can provide insights into the origins of enantioselectivity in catalytic processes. This information is crucial for the rational design of more efficient and selective catalysts.

Applications of 3 Methyl 2 Phenylbutan 1 Amine As a Key Chiral Building Block

Utility in Asymmetric Synthesis of Complex Chiral Molecules

The primary application of 3-Methyl-2-phenylbutan-1-amine, particularly its (S)-enantiomer, is in asymmetric synthesis. It is widely utilized as a chiral resolving agent, a technique used to separate racemic mixtures of other chiral compounds. Chiral carboxylic acids, for instance, can be separated by reacting them with (S)-3-Methyl-2-phenylbutan-1-amine to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by methods like fractional crystallization. Following separation, the pure enantiomer of the carboxylic acid can be recovered. This method has been effectively used for the resolution of important nonsteroidal anti-inflammatory drugs (NSAIDs).

The compound's ability to facilitate the isolation of single enantiomers is critical in drug development, where one enantiomer often possesses the desired therapeutic activity while the other may be less active or contribute to side effects.

Examples of Carboxylic Acids Resolved Using (S)-3-Methyl-2-phenylbutan-1-amine

| Racemic Compound | Application | Resolution Outcome |

|---|---|---|

| Ibuprofen (B1674241) | NSAID | Successful separation of enantiomers with high enantiomeric excess. |

| Ketoprofen | NSAID | Efficient isolation of the optically active form. |

Role as a Precursor and Intermediate in Advanced Organic Synthesis

Beyond its role as a resolving agent, this compound is a key precursor and intermediate in the multi-step synthesis of complex, optically active molecules. Its incorporation into a synthetic route provides a reliable method for introducing a specific stereocenter that can guide the stereochemistry of subsequent reactions.

A significant industrial application is its use as an intermediate in the synthesis of optically active Flurbiprofen. biosynth.com (S)-Flurbiprofen is a more potent inhibitor of cyclooxygenase enzymes than its (R)-enantiomer, making the stereospecific synthesis highly desirable. The chiral amine is used to construct the core structure of the target molecule, ensuring the final product has the correct absolute configuration for maximum therapeutic effect.

Development of Novel Chiral Ligands and Organocatalysts Incorporating the this compound Moiety

Chiral amines are fundamental components in the design of novel chiral ligands for transition-metal catalysis and in the development of metal-free organocatalysts. These catalysts are instrumental in performing enantioselective reactions, where a new chiral center is created with a preference for one enantiomer over the other. The amine functional group provides a convenient attachment point for building more complex ligand structures, while the inherent chirality of the molecule can induce asymmetry in catalytic transformations.

While this compound possesses the necessary structural features—a primary amine and a stable chiral center—to serve as a scaffold for such catalysts, specific examples of widely adopted ligands or organocatalysts derived directly from this moiety are not prominently featured in current chemical literature. However, its derivatives, such as N-benzhydryl-3-methyl-2-phenylbutan-1-amine, have been synthesized in the context of catalytic studies. ub.edu The potential for its use in creating new, effective catalysts for asymmetric synthesis remains an area of interest.

Structural Activity Relationship (SAR) Studies Leveraging the Chiral Properties of this compound

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The well-defined, chiral nature of this compound makes it a valuable starting material for such investigations.

By systematically modifying the structure of the amine—for example, by altering substituents on the phenyl ring or transforming the amine functional group—researchers can create a library of new, related compounds. These derivatives can then be tested against a specific biological target, such as an enzyme or receptor. Studying how these structural changes enhance or diminish biological activity provides crucial insights into the molecular interactions required for the desired effect, ultimately guiding the design of more potent and selective drug molecules.

Exploration of this compound as a Chemical Probe and Biomarker

The unique structure of this compound also makes it a candidate for development into chemical probes or biomarkers. A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein. A biomarker is a measurable indicator of a biological state or condition.

Given its specific stereochemistry, derivatives of this compound could be designed to interact selectively with certain biological targets. By attaching a reporter group (such as a fluorescent tag), these molecules could be used as probes to visualize or track specific biochemical reactions or metabolic pathways within cells and organisms. This exploration represents a potential application of the compound in fundamental biological research and diagnostics.

Future Research Directions and Interdisciplinary Prospects for 3 Methyl 2 Phenylbutan 1 Amine

Integration with Sustainable Chemistry and Green Synthesis Initiatives

The chemical industry is increasingly shifting towards sustainable and environmentally friendly processes. Chiral amines, including 3-Methyl-2-phenylbutan-1-amine, are central to the synthesis of many pharmaceuticals and fine chemicals. openaccessgovernment.org The integration of this compound into green chemistry initiatives represents a significant area for future research.

Current methods for producing enantiomerically pure amines often rely on classical resolution of racemic mixtures, a process that can be inherently inefficient as it discards half of the material. While (S)-3-Methyl-2-phenylbutylamine is known to be an effective resolving agent for important pharmaceuticals like ibuprofen (B1674241) and naproxen, future research will likely focus on more atom-economical and sustainable synthetic routes. acs.orgresearchgate.net

Promising green synthesis strategies for chiral amines that could be applied to this compound include:

Biocatalysis: The use of enzymes, such as transaminases, oxidases, and amine dehydrogenases, offers a highly selective and environmentally benign route to chiral amines. nih.govacs.org These enzymatic reactions are typically performed in aqueous media under mild conditions, significantly reducing the environmental impact compared to traditional chemical methods. chemistryviews.org Future work could involve engineering enzymes to selectively synthesize the desired enantiomer of this compound from a prochiral ketone precursor.

Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation is another powerful tool for the green synthesis of chiral amines. acs.org This method offers high atom economy and can produce the desired amine with high enantioselectivity. Research in this area would focus on developing specific catalysts and optimizing reaction conditions for the asymmetric synthesis of this compound.

The table below summarizes potential green synthesis approaches for this compound.

| Synthesis Approach | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., transaminases, amine dehydrogenases) | High stereoselectivity, mild reaction conditions, aqueous media, reduced waste. nih.govacs.org |

| Asymmetric Catalysis | Transition metal catalysts with chiral ligands | High atom economy, high enantioselectivity, efficient for large-scale production. acs.org |

| Catalytic Hydrogenation | A greener alternative to some traditional reduction methods. researchgate.net | Environmentally friendly, with simple work-up procedures. researchgate.net |

Potential in Materials Science and Polymer Chemistry

Chiral molecules are of growing interest in materials science due to their unique optical and electronic properties. The incorporation of chiral units, such as this compound, into polymers can lead to materials with novel functionalities.

Future research in this area could explore:

Chiral Polymers: Polymerization of monomers derived from this compound could yield chiral polymers with helical structures. These materials may find applications in chiral chromatography, enantioselective sensing, and asymmetric catalysis.

Functional Materials: The amine group of this compound can be readily functionalized, allowing for its incorporation into a variety of material backbones. This could lead to the development of new liquid crystals, nonlinear optical materials, and chiral metal-organic frameworks (MOFs).

The potential applications of this compound in materials science are outlined in the table below.

| Application Area | Description | Potential Functionality |

| Chiral Chromatography | Use as a chiral stationary phase for the separation of enantiomers. | Enantioselective separation |

| Enantioselective Sensing | Development of sensors that can detect and quantify specific enantiomers. | Chiral recognition |

| Asymmetric Catalysis | Immobilization onto a solid support for use as a recyclable catalyst. | Heterogeneous catalysis |

Role in Bio-organic Chemistry and Enzyme Mimicry

Enzymes are highly efficient and selective catalysts. The development of smaller, synthetic molecules that can mimic the function of enzymes is a major goal of bio-organic chemistry. acs.org Chiral primary amines have been shown to be effective catalysts in a range of organic reactions, acting as mimics of aldolase (B8822740) enzymes. thieme-connect.com

Given its structure, this compound could be investigated as a catalyst in:

Asymmetric Aldol (B89426) Reactions: The primary amine can react with a ketone to form an enamine intermediate, which can then undergo a stereoselective aldol reaction. The chirality of the amine would direct the stereochemical outcome of the reaction.

Michael Additions: Similar to aldol reactions, the enamine intermediate can also participate in asymmetric Michael additions.

Transamination Reactions: While challenging, the development of small molecule mimics of transaminase enzymes is an active area of research. nih.gov The chiral nature of this compound makes it an interesting candidate for such studies.

The table below highlights the potential of this compound in enzyme mimicry.

| Enzymatic Reaction | Catalytic Role of this compound | Potential Outcome |

| Aldol Reaction | Formation of a chiral enamine intermediate. thieme-connect.com | Asymmetric carbon-carbon bond formation. |

| Michael Addition | Nucleophilic attack of the chiral enamine. | Enantioselective conjugate addition. |

| Transamination | As a chiral amine source in model systems. nih.gov | Enantioselective synthesis of other chiral amines. |

Advances in High-Throughput Screening and Combinatorial Chemistry using this compound Derivatives

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the discovery of new drugs and materials. These techniques allow for the rapid synthesis and evaluation of large libraries of compounds.

This compound can serve as a valuable building block in the construction of combinatorial libraries. Its chiral nature adds a layer of structural diversity that is often crucial for biological activity. Future research could involve:

Synthesis of Amide Libraries: The amine group can be readily acylated with a wide variety of carboxylic acids to generate large libraries of chiral amides. These libraries could then be screened for biological activity against various targets.

Development of Novel Screening Assays: The development of rapid and sensitive methods for determining the enantiomeric excess of chiral amines is crucial for high-throughput screening. nih.gov Fluorescence-based assays and circular dichroism are promising techniques in this regard.

The potential contributions of this compound to HTS and combinatorial chemistry are summarized below.

| Research Area | Application of this compound | Desired Outcome |

| Drug Discovery | As a scaffold for the synthesis of diverse chemical libraries. | Identification of new bioactive molecules. |

| Catalyst Development | Incorporation into libraries of potential organocatalysts. | Discovery of new and improved asymmetric catalysts. |

| Assay Development | As a model compound for the development of new chiral screening methods. nih.gov | Faster and more efficient analysis of chiral compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.